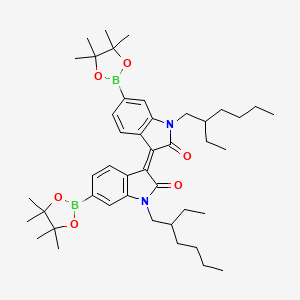

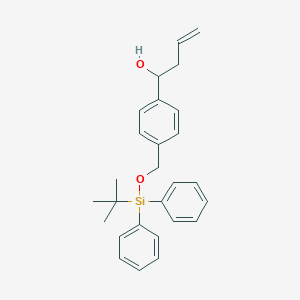

N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo” is a chemical compound with the CAS Number: 1821433-54-8 . It has a molecular weight of 738.62 . The compound appears as a red to dark red to brown powder or crystal .

Physical and Chemical Properties The compound is solid at 20°C . It should be stored under inert gas and it is sensitive to moisture . The melting point of the compound is between 160.0 to 164.0 °C . The elemental analysis shows that the nitrogen content is between 3.60 to 4.00% .

Aplicaciones Científicas De Investigación

Electrochromic Materials and Organic Electronics

Isoindigo derivatives serve as excellent electron-accepting units in the development of electroactive conjugated polymers. These materials exhibit remarkable optoelectronic properties, making them suitable for organic photovoltaics and organic field-effect transistors. Notably, they show potential in polymeric electrochromics, demonstrating outstanding performances, especially in the near-infrared (NIR) region. These performances include high coloration efficiency, fast switching times, high optical contrast, and excellent redox stability, positioning isoindigo-based polymers as promising candidates for indoor electrochromic products and flexible NIR displays (Gu et al., 2018).

Photopolymerization and Dental Applications

In the realm of dental materials, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) synthesis demonstrates the utility of isoindigo derivatives in photopolymerization processes. This synthesis aims to replace conventional components in dental resin mixtures, offering comparable conversion rates, glass transition temperatures, moduli, water sorption, and solubility within ISO 9000 standards. Such advancements suggest that isoindigo derivatives can enhance the performance and safety of photocuring dental resins (Nie & Bowman, 2002).

Photovoltaic Applications

Isoindigo-based conjugated polymers have been synthesized for photovoltaic applications, showcasing broad absorption bands and low bandgap energies. These properties enable efficient light harvesting, essential for solar energy conversion. Polymers such as poly{(N-octyl)-carbazole-2,7-diyl-alt-[N,N′-(2-ethylhexyl)-isoindigo]-6′,6′′-diyl} exhibit good solubility, film-forming abilities, and promising preliminary device performances, underscoring the role of isoindigo derivatives in advancing renewable energy technologies (Liu et al., 2011).

Biobased Polyesters and Biodegradable Materials

Isoindigo derivatives are also explored in the synthesis of biobased polyesters, with enzymatic polymerization processes utilizing renewable resources. Such research contributes to the development of sustainable materials with potential applications in packaging, agriculture, and medical devices. The successful synthesis of novel biobased furan polyesters, characterized by moderate molecular weights and good physical properties, highlights the versatility and environmental benefits of incorporating isoindigo derivatives into polymer design (Jiang et al., 2014).

Memory Device Fabrication

Isoindigo derivatives have also been investigated for their potential in memory device fabrication. By altering the molecular planarity through single atom substitution in the benzoheterocycle, researchers have achieved different memory behaviors (DRAM/SRAM) in devices. This innovative approach to molecular design opens new pathways for the development of advanced memory storage solutions, demonstrating the critical role of isoindigo derivatives in electronics and information technology (Hu et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

(3Z)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64B2N2O6/c1-13-17-19-29(15-3)27-47-35-25-31(45-51-41(5,6)42(7,8)52-45)21-23-33(35)37(39(47)49)38-34-24-22-32(46-53-43(9,10)44(11,12)54-46)26-36(34)48(40(38)50)28-30(16-4)20-18-14-2/h21-26,29-30H,13-20,27-28H2,1-12H3/b38-37- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHAQPUYIWIYPF-DTTHWBISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)C(=O)N3CC(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C/4\C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)/C(=O)N3CC(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64B2N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[bicyclo[3.2.0]hept[3]ene-6,2'-[1,3]dioxolane]](/img/structure/B1496801.png)

![4-Thiazolidinone, 5,5'-[[4,4,9,9-tetrakis(2-ethylhexyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl]bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo-](/img/structure/B1496808.png)

![2-Tert-butyl-4-[[3-tert-butyl-5-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]-4-hydroxyphenyl]methyl]-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B1496809.png)

![2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide](/img/structure/B1496820.png)

![L-Argininamide, N2-(2-aminobenzoyl)-L-lysyl-L-prolyl-L-leucylglycyl-L-leucyl-3-[(2,4-dinitrophenyl)amino]-L-alanyl-L-alanyl-(9CI)](/img/structure/B1496824.png)

palladium(II)](/img/structure/B1496829.png)

![[(1S)-1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B1496834.png)